REACTION_CXSMILES
|
[C:1]([C:3]1([CH2:16][CH:17]2[CH2:19][CH2:18]2)[CH2:8][CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5][CH2:4]1)#[N:2]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[C:1]([C:3]1([CH2:16][CH:17]2[CH2:19][CH2:18]2)[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)#[N:2]
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)CC1CC1
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the volatile components removed in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between saturated sodium bicarbonate solution and DCM
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
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Type
|
EXTRACTION
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Details
|
the aqueous phase re-extracted with DCM twice
|
Type
|
WASH
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Details
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The combined organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCNCC1)CC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |